molecular formula C16H21NO3S B12185949 Methyl[(4-pentyloxynaphthyl)sulfonyl]amine

Methyl[(4-pentyloxynaphthyl)sulfonyl]amine

Cat. No.: B12185949
M. Wt: 307.4 g/mol
InChI Key: JGYCPXHPBFJRMP-UHFFFAOYSA-N
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Description

Methyl[(4-pentyloxynaphthyl)sulfonyl]amine is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-pentyloxynaphthyl)sulfonyl]amine typically involves the reaction of 4-pentyloxynaphthalene with a sulfonyl chloride derivative, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Formation of the sulfonyl chloride derivative: This step involves the reaction of 4-pentyloxynaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Reaction with methylamine: The sulfonyl chloride derivative is then reacted with methylamine in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-pentyloxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Methyl[(4-pentyloxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[(4-pentyloxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

Methyl[(4-pentyloxynaphthyl)sulfonyl]amine is unique due to its specific structural features, such as the pentyloxy group attached to the naphthalene ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides.

Properties

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

N-methyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C16H21NO3S/c1-3-4-7-12-20-15-10-11-16(21(18,19)17-2)14-9-6-5-8-13(14)15/h5-6,8-11,17H,3-4,7,12H2,1-2H3

InChI Key

JGYCPXHPBFJRMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC

Origin of Product

United States

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